molecular formula C13H14N2O2 B12886287 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B12886287
M. Wt: 230.26 g/mol
InChI Key: HUSGGLCXTVOANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two oxazoline rings attached to a phenyl group. Oxazolines are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent to convert β-hydroxy amides to oxazolines at room temperature. The reaction is stereospecific and results in the inversion of stereochemistry . Another method involves the use of Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane for the cyclodehydration process .

Industrial Production Methods

In industrial settings, the synthesis of oxazolines can be carried out using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . Flow chemistry offers advantages such as improved safety, scalability, and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced oxazoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with metal ions. The oxazoline rings provide coordination sites for metal ions, facilitating various catalytic processes. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is unique due to its dual oxazoline rings, which enhance its coordination ability and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-10(3-5-11)12-14-6-7-16-12/h2-5,9H,6-8H2,1H3

InChI Key

HUSGGLCXTVOANN-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)C3=NCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.